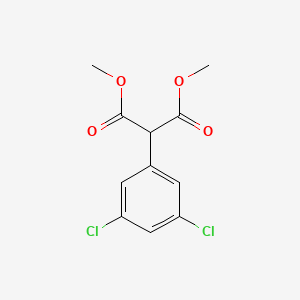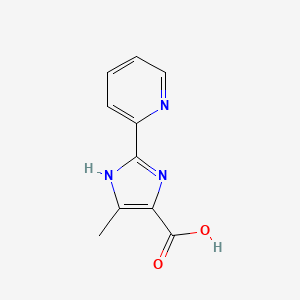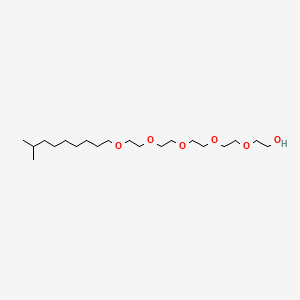
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol is an organic compound characterized by a long polyether side chain. It is a colorless, odorless solid that is soluble in various organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This compound is often used in scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol typically involves the reaction of polyethylene glycol derivatives with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the methylation process. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing automated systems for reaction control and product isolation. Industrial production also focuses on minimizing waste and ensuring environmental safety .
化学反応の分析
Types of Reactions
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides.
科学的研究の応用
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the formulation of drug delivery vehicles.
作用機序
The mechanism of action of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyether chain allows it to interact with hydrophobic and hydrophilic regions of biological molecules, facilitating its role in drug delivery and membrane studies. The exact pathways and molecular targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
3,6,9,12,15-Pentaoxatetracosan-1-ol: Similar structure but lacks the methyl group at the 23rd position.
3,6,9,12,15-Pentaoxaheptadecan-1-ol: Shorter polyether chain compared to 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol
Uniqueness
This compound is unique due to its long polyether chain and the presence of a methyl group at the 23rd position. This structural feature enhances its solubility in organic solvents and its ability to interact with biological molecules, making it particularly useful in drug delivery and membrane studies .
特性
CAS番号 |
66172-86-9 |
|---|---|
分子式 |
C20H42O6 |
分子量 |
378.5 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-(8-methylnonoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H42O6/c1-20(2)8-6-4-3-5-7-10-22-12-14-24-16-18-26-19-17-25-15-13-23-11-9-21/h20-21H,3-19H2,1-2H3 |
InChIキー |
PUJVHDGLFNDWDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


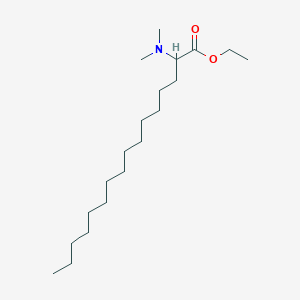
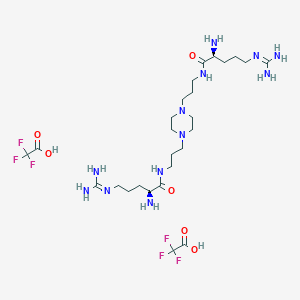
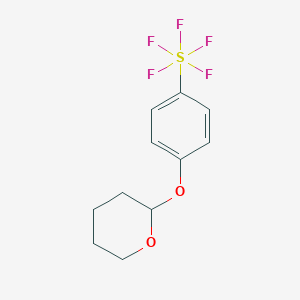
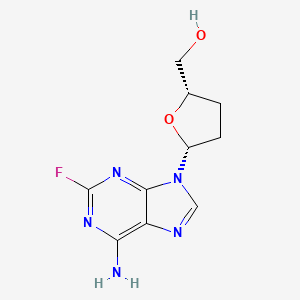
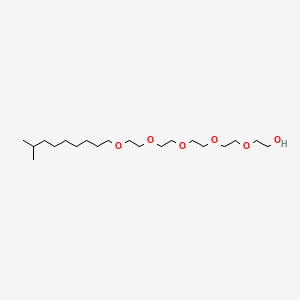

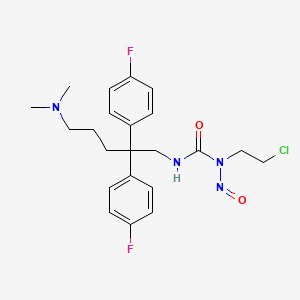


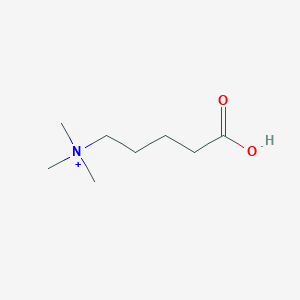
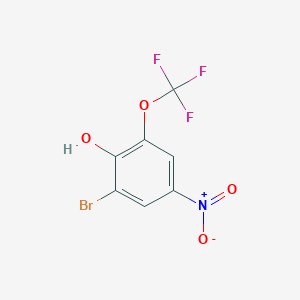
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
